
HO-PEG14-OH
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol (TDOHE-1,41-diol) is a polyoxygenated hydrocarbon that is formed by the condensation of aldehyde-derived polyoxygenated hydrocarbons. It is a highly versatile compound and has been studied for its potential applications in various fields, such as synthesis, pharmacology, and biochemistry. TDOHE-1,41-diol is an important building block for the synthesis of polyoxygenated hydrocarbons, and its use in medicine and other industries has been increasing due to its advantageous properties.
Wissenschaftliche Forschungsanwendungen
PROTAC-Linker
HO-PEG14-OH ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs eingesetzt werden kann . PROTACs enthalten zwei verschiedene Liganden, die durch einen Linker verbunden sind; einer ist ein Ligand für eine E3-Ubiquitin-Ligase und der andere für das Zielprotein .
Onkologische Forschung
This compound wirkt als Reagenz bei der Synthese von ‘UA’ Orion-Substanz zur Behandlung und Vorbeugung von onkologischen Erkrankungen .
Epitopforschung
This compound hat eine Rolle als Epitop . Ein Epitop ist der Teil eines Antigens, der vom Immunsystem erkannt wird, insbesondere von Antikörpern, B-Zellen oder T-Zellen.
In Vivo
TDOHE-1,41-diol has been studied for its potential applications in vivo. It has been shown to possess anti-inflammatory and antioxidant properties, which could potentially be used to treat various conditions, such as arthritis and cancer. Additionally, TDOHE-1,41-diol has been studied for its potential use as an anti-tumor agent.
In Vitro
TDOHE-1,41-diol has also been studied for its potential applications in vitro. In vitro studies have shown that TDOHE-1,41-diol has the potential to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, TDOHE-1,41-diol has been shown to possess anti-bacterial and anti-fungal properties, which could potentially be used to treat various types of infections.
Wirkmechanismus
Target of Action
HO-PEG14-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol or PEG14, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. It connects two different ligands - one for the E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target proteins of the PROTACs it helps form. By leading to the degradation of these target proteins, this compound can influence a variety of cellular processes depending on the specific function of the target protein .
Pharmacokinetics
As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to be influenced by the properties of the protac as a whole .
Result of Action
The result of the action of this compound is the degradation of the target protein of the PROTAC it is part of. This can have a variety of effects at the molecular and cellular level, depending on the specific role of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These could include the presence of other proteins or molecules that can interact with the PROTAC, the pH and temperature of the environment, and the presence of enzymes that could metabolize the PROTAC .
Biologische Aktivität
TDOHE-1,41-diol has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, anti-bacterial, and anti-fungal properties. Additionally, TDOHE-1,41-diol has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects
TDOHE-1,41-diol has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, TDOHE-1,41-diol has been shown to interfere with the activity of DNA, RNA, and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TDOHE-1,41-diol in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a highly versatile compound, which can be used in a variety of applications. Additionally, TDOHE-1,41-diol is relatively easy to synthesize and is relatively stable. However, there are also some limitations to its use in laboratory experiments. For example, TDOHE-1,41-diol is a highly reactive compound and can be toxic if used in large quantities. Additionally, TDOHE-1,41-diol can be difficult to purify and can be difficult to store for long periods of time.
Zukünftige Richtungen
There are many potential future directions for the study of TDOHE-1,41-diol. One potential direction is to further study its potential applications in medicine and other industries. Additionally, further research could be conducted to explore the potential therapeutic uses of TDOHE-1,41-diol, such as its potential use as an anti-tumor agent. Furthermore, further research could be conducted to explore the biochemical and physiological effects of TDOHE-1,41-diol on various types of cells and tissues. Additionally, further research could be conducted to explore the pharmacodynamic properties of TDOHE-1,41-diol and its potential interactions with other drugs and compounds. Finally, further research could be conducted to explore the potential advantages and limitations of using TDOHE-1,41-diol in laboratory experiments.
Biochemische Analyse
Biochemical Properties
HO-PEG14-OH plays a crucial role in the formation of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The role of this compound in this process is to link the two ligands essential for forming PROTAC molecules .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a linker in PROTACs . PROTACs operate by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound enables the formation of these bifunctional molecules by linking the ligand for the target protein to the ligand for the E3 ubiquitin ligase .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. As a linker in PROTACs, the effects of this compound would likely depend on the specific target protein and E3 ubiquitin ligase involved .
Subcellular Localization
Given its role as a linker in PROTACs, the localization of this compound would likely depend on the specific target protein and E3 ubiquitin ligase involved .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLKMACMBHTSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217766 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189112-05-7, 67411-64-7 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



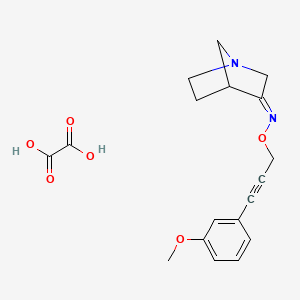
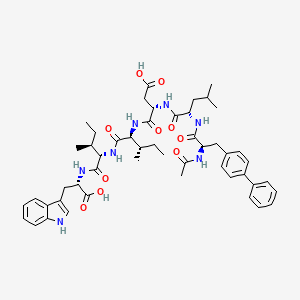
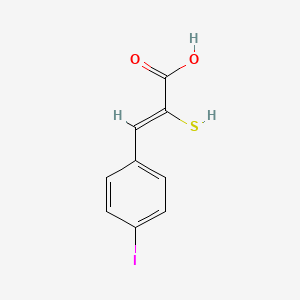
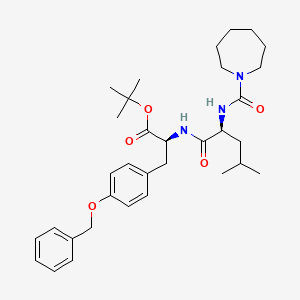
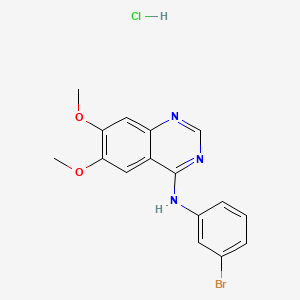
![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)


![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)


![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
